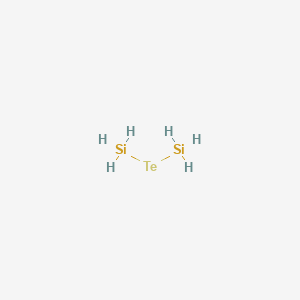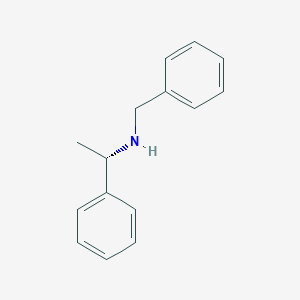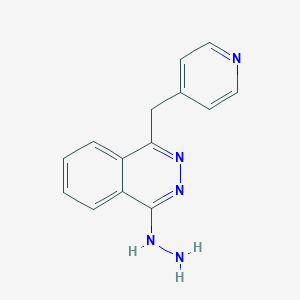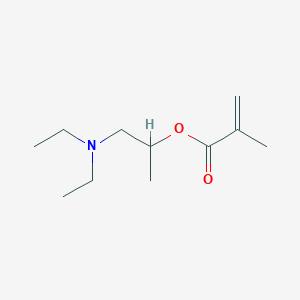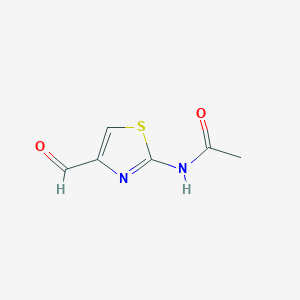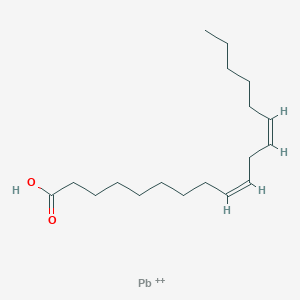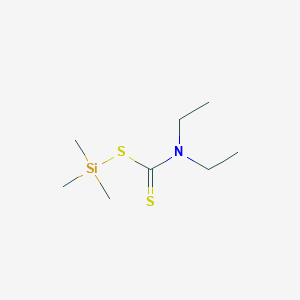
Carbamic acid, diethyldithio-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, diethyldithio-, trimethylsilyl ester is a chemical compound used in scientific research for its unique properties. It is commonly referred to as DDCS or Dithio-carbamate. This compound is a potent inhibitor of metalloenzymes and has been used in various biochemical and physiological studies.
Mécanisme D'action
DDCS inhibits metalloenzymes by binding to the metal ion in the active site of the enzyme. This binding disrupts the enzyme's catalytic activity, leading to a decrease in enzyme function. DDCS has been shown to have a high affinity for metal ions such as zinc, copper, and iron.
Effets Biochimiques Et Physiologiques
DDCS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting matrix metalloproteinases. DDCS has also been shown to reduce inflammation by inhibiting superoxide dismutase. Additionally, DDCS has been shown to reduce oxidative stress by inhibiting carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
DDCS has several advantages as a research tool. It is a potent inhibitor of metalloenzymes, making it useful for studying the role of metalloenzymes in various biological processes. DDCS is also relatively easy to synthesize, making it readily available for research purposes. However, DDCS has some limitations as a research tool. It is highly reactive and can form adducts with other compounds, making it difficult to study its effects in complex biological systems. Additionally, DDCS has been shown to have some toxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DDCS. One area of interest is the development of more potent metalloenzyme inhibitors based on the structure of DDCS. Another area of interest is the study of the effects of DDCS on metalloenzymes in complex biological systems, such as cells and tissues. Additionally, research on the toxic effects of DDCS could lead to the development of safer metalloenzyme inhibitors for use in clinical settings.
Conclusion:
DDCS is a potent metalloenzyme inhibitor that has been used in various scientific research applications. Its unique properties make it a valuable tool for studying the role of metalloenzymes in various biological processes. While DDCS has some limitations as a research tool, its potential for future research directions makes it an important compound in the field of biochemistry and physiology.
Méthodes De Synthèse
DDCS can be synthesized by reacting diethyldithiocarbamate with trimethylsilyl chloride in the presence of a base. The reaction produces DDCS as a yellowish oil that is soluble in organic solvents. The purity of the compound can be increased by recrystallization or column chromatography.
Applications De Recherche Scientifique
DDCS is widely used in scientific research as a metalloenzyme inhibitor. It has been shown to inhibit various metalloenzymes, including carbonic anhydrase, superoxide dismutase, and matrix metalloproteinases. DDCS has also been used to study the role of metalloenzymes in various biological processes, such as cancer progression, inflammation, and oxidative stress.
Propriétés
Numéro CAS |
18881-57-7 |
|---|---|
Nom du produit |
Carbamic acid, diethyldithio-, trimethylsilyl ester |
Formule moléculaire |
C8H19NS2Si |
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
trimethylsilyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H19NS2Si/c1-6-9(7-2)8(10)11-12(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
OVGUMLRVVXSFAI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Si](C)(C)C |
SMILES canonique |
CCN(CC)C(=S)S[Si](C)(C)C |
Autres numéros CAS |
18881-57-7 |
Synonymes |
Diethyldithiocarbamic acid trimethylsilyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



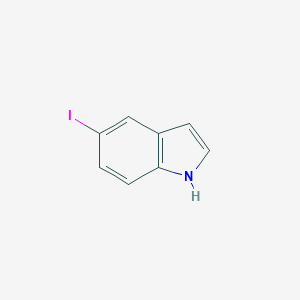
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
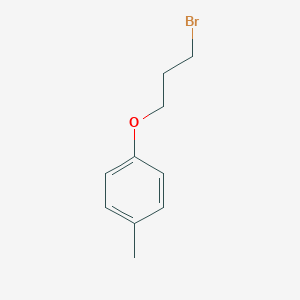
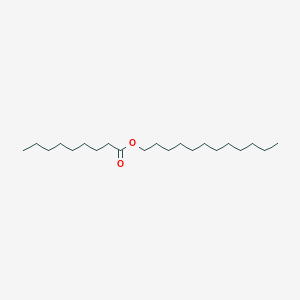
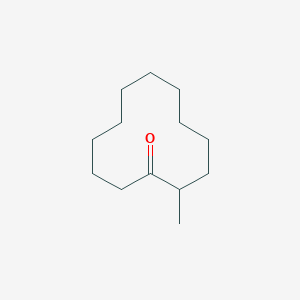
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
